

comparative study of hydration strategies on marathon performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Marathon
Cat. No.:	B1166136

[Get Quote](#)

A Comprehensive Comparison of Hydration Strategies for Optimal **Marathon** Performance

For researchers, scientists, and drug development professionals, understanding the intricate relationship between hydration and athletic performance is paramount. This guide provides an objective comparison of various hydration strategies for **marathon** runners, supported by experimental data from peer-reviewed studies. We delve into the methodologies of key experiments to offer a clear and concise overview of the current scientific landscape.

The Critical Role of Hydration in Marathon Running

Marathon running presents a significant physiological challenge, with fluid and electrolyte balance being a key determinant of performance and safety. Dehydration can lead to a decrease in blood volume, increased cardiovascular strain, impaired thermoregulation, and consequently, a decline in performance.^[1] Conversely, overhydration can result in a dangerous condition known as exercise-associated hyponatremia (EAH), characterized by diluted blood sodium levels. Therefore, an optimal hydration strategy aims to mitigate the risks of both dehydration and hyponatremia.

Comparative Analysis of Hydration Strategies

The following tables summarize the quantitative data from several key studies that have compared different hydration strategies in **marathon** and **half-marathon** settings.

Table 1: Carbohydrate-Electrolyte (CHO-E) Solutions vs. Water

Hydration Strategy	Performance Outcome (Marathon Time)	Key Physiological Responses	Reference
Water Only	193.9 (± 5.0) min	- Running speed decreased after 10 km. - Higher plasma free fatty acids and glycerol at the end of the trial.	[2]
6.9% CHO-E Solution	192.4 (± 3.3) min	- Running speed decreased after 25 km.	[2]
5.5% CHO-E Solution	190.0 (± 3.9) min	- Maintained running speed throughout the marathon. - Higher plasma ammonia and creatine kinase 24h post-trial.	[2]
7% CHO-E Solution	Faster 5 km finishing time (21.9 min)	- Higher blood glucose levels.	[3]
Placebo (artificially sweetened)	Slower 5 km finishing time (24.4 min)	- Lower blood glucose levels.	[3]

*Statistically significant improvement in performance compared to the control group (Water or Placebo).

Table 2: Programmed Drinking vs. Drinking to Thirst

Hydration Strategy	Performance Outcome (Half-Marathon Time)	Body Weight Loss	Core Temperature (Rectal)	Heart Rate (mean)	Reference
Drinking to Thirst	89.8 (± 7.7) min	3.1 (± 0.6)%	39.4 (± 0.4) °C	175 (± 9) bpm	[4]
Programmed Drinking	89.6 (± 7.7) min	1.3 (± 0.7)%	39.1 (± 0.3) °C	171 (± 8) bpm*	[4]

*Statistically significant difference compared to the Drinking to Thirst group, though no significant difference in performance was observed.

Table 3: Pre-Exercise Hyperhydration Strategies

Hydration Strategy	Performance Outcome	Key Physiological Responses	Reference
Glycerol Hyperhydration	improved running economy. - Reduced perceived exertion.	- Reduced heart rate. - Trend towards improved thermoregulation (slight decrease in body temperature).	[5][6]
Glycerol + Sodium Hyperhydration	No significant improvement in half-marathon performance.	- Increased fluid retention and plasma volume before exercise.	[7]
Control (Euhydration/Water)	Baseline performance	Baseline physiological responses	[7][5][6]

Detailed Experimental Protocols

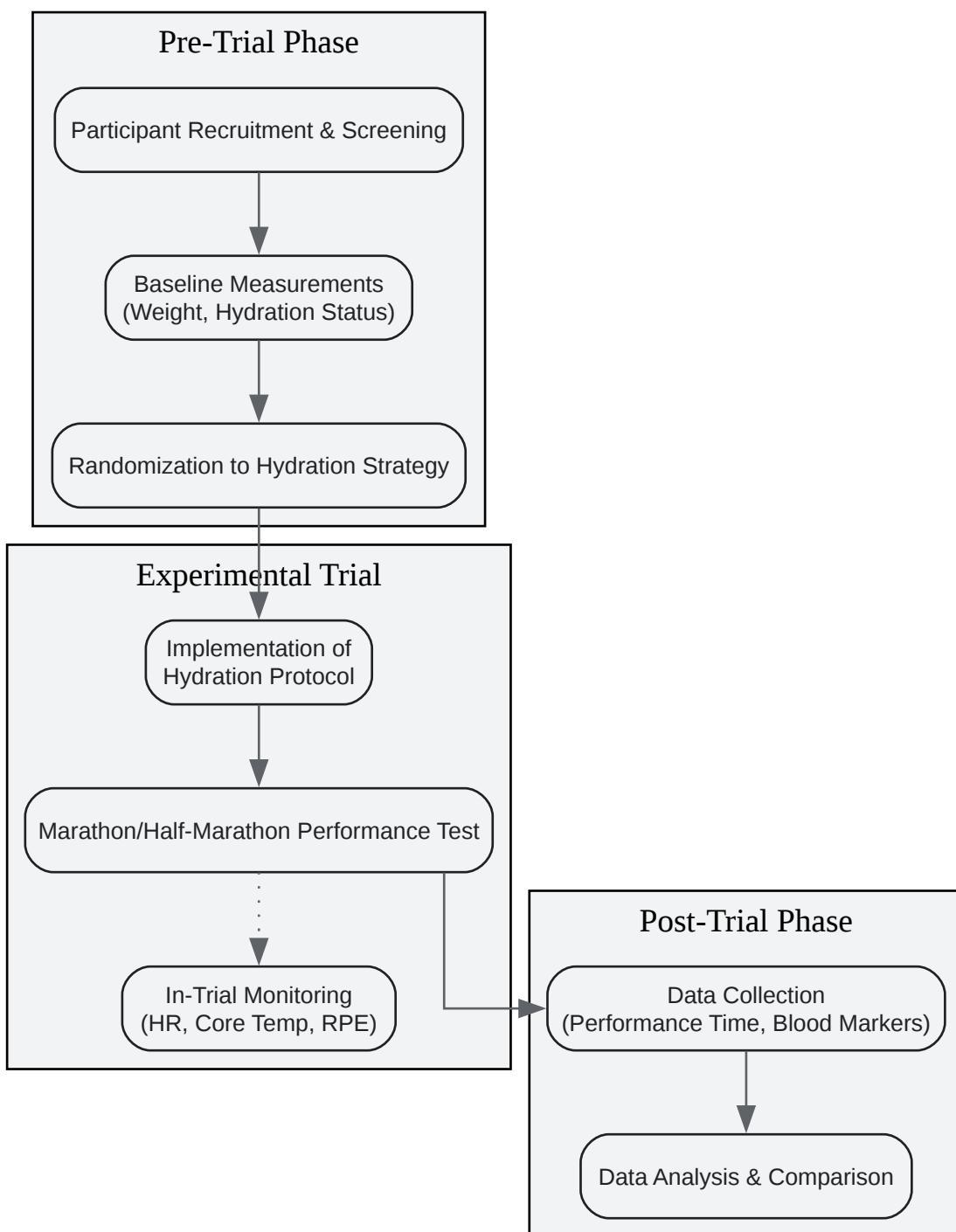
To ensure a thorough understanding of the presented data, the methodologies of the cited studies are detailed below.

Carbohydrate-Electrolyte Solutions vs. Water Study Protocol

- Objective: To compare the effects of two different carbohydrate-electrolyte (CHO-E) solutions and water on **marathon** running performance.[2]
- Participants: Seven endurance-trained male runners.[2]
- Design: A randomized, crossover trial where each participant completed three 42.2-km treadmill time-trials, each four weeks apart.[2]
- Hydration Protocols:
 - Water (W): Ingested 3 ml/kg of body weight immediately before the run and 2 ml/kg every 5 km thereafter.[2]
 - 6.9% CHO-E Solution (O): Ingested 3 ml/kg of body weight immediately before the run and 2 ml/kg every 5 km thereafter.[2]
 - 5.5% CHO-E Solution (L): Ingested 3 ml/kg of body weight immediately before the run and 2 ml/kg every 5 km thereafter.[2]
- Key Measurements: Running time, running speed, blood glucose, lactate, plasma free fatty acids, glycerol, ammonia, and creatine kinase.[2]

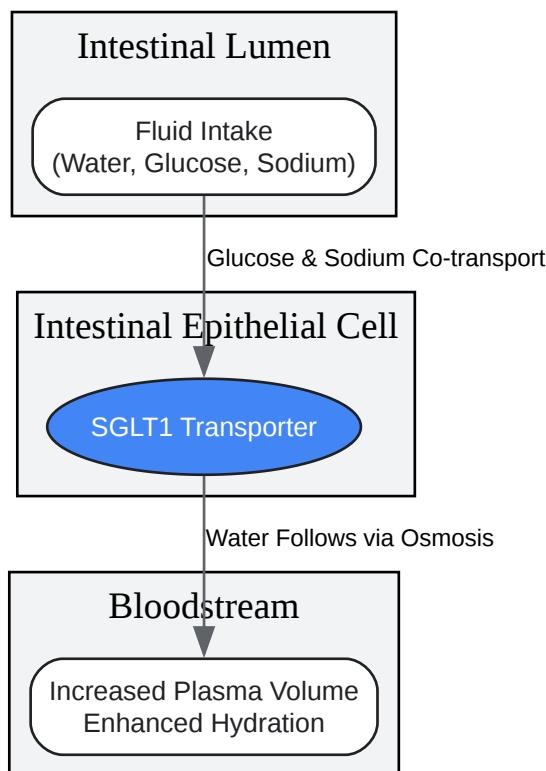
Programmed Drinking vs. Drinking to Thirst Study Protocol

- Objective: To compare the effects of a programmed fluid intake strategy with drinking to thirst on half-**marathon** performance in warm conditions.[4]
- Participants: Ten trained male distance runners.[4]
- Design: A randomized, crossover trial where each participant completed two 21.1-km running time-trials on a treadmill in a controlled environment (30 °C, 42% relative humidity).[4]
- Hydration Protocols:


- Drinking to Thirst (TD): Participants drank water according to their sensation of thirst.[4]
- Programmed Fluid Intake (PFI): Participants drank water to maintain body weight loss at less than 2% of their pre-exercise body weight.[4]
- Key Measurements: Half-**marathon** time, running pace, body weight loss, rectal temperature, mean body temperature, and heart rate.[4]

Glycerol Hyperhydration Study Protocol

- Objective: To evaluate the effects of glycerol-induced hyperhydration on running economy in trained runners.[5][6]
- Participants: Thirty trained runners (15 men, 15 women).[6]
- Design: A randomized crossover clinical trial with two conditions: euhydration (control) and glycerol-induced hyperhydration.[6]
- Hydration Protocol:
 - Glycerol Hyperhydration: Ingestion of 1.2 g of glycerol per kg of body mass, diluted in 22 mL of water per kg of body mass, 120 minutes before the exercise.[6]
- Key Measurements: Running economy (caloric and oxygen cost), heart rate, body temperature, and rating of perceived exertion (RPE).[6]


Visualizing Experimental Workflows and Physiological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a hydration study and the synergistic action of carbohydrates and sodium in fluid absorption.

[Click to download full resolution via product page](#)

Experimental Workflow for a Hydration Study

[Click to download full resolution via product page](#)

Synergistic Action of Glucose and Sodium in Fluid Absorption

Conclusion and Future Directions

The evidence strongly suggests that for optimal **marathon** performance, a hydration strategy incorporating both carbohydrates and electrolytes is superior to water alone.[2][3][8] While programmed drinking can offer physiological advantages in terms of maintaining lower body temperature and heart rate, these benefits do not consistently translate to improved performance over drinking to thirst in trained runners.[4] Pre-exercise hyperhydration with glycerol shows promise in improving running economy, though its direct impact on race performance requires further investigation.[5][6]

Future research should focus on personalized hydration strategies that account for individual sweat rates, electrolyte losses, and environmental conditions. The development of real-time hydration monitoring technologies could further refine in-race fluid and electrolyte intake to optimize performance and ensure runner safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Influence of carbohydrate-electrolyte drinks on marathon running performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate-electrolyte replacement improves distance running performance in the heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Half-marathon running performance is not improved by a rate of fluid intake above that dictated by thirst sensation in trained distance runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of glycerol hyperhydration on the running economy of long-distance runners: a randomized crossover clinical trial [frontiersin.org]
- 6. Effects of glycerol hyperhydration on the running economy of long-distance runners: a randomized crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.humankinetics.com [journals.humankinetics.com]
- 8. Influence of carbohydrate-electrolyte drinks on marathon running performance | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [comparative study of hydration strategies on marathon performance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166136#comparative-study-of-hydration-strategies-on-marathon-performance\]](https://www.benchchem.com/product/b1166136#comparative-study-of-hydration-strategies-on-marathon-performance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com